Fmoc-beta-HomoCys(Trt)-OH

Catalog No.
S14579115
CAS No.
646068-80-6
M.F
C38H33NO4S
M. Wt
599.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-HomoCys(Trt)-OH

CAS Number

646068-80-6

Product Name

Fmoc-beta-HomoCys(Trt)-OH

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid

Molecular Formula

C38H33NO4S

Molecular Weight

599.7 g/mol

InChI

InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1

InChI Key

IFMIEVGWSYSZOU-SSEXGKCCSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Fmoc-beta-HomoCys(Trt)-OH, or Fmoc-protected beta-homocysteine with a trityl side chain, is a synthetic amino acid derivative used primarily in peptide synthesis. Its molecular formula is C₃₈H₃₃NO₄S, and it features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trityl (Trt) protecting group on the thiol side chain. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its ability to mimic cysteine while providing enhanced stability and reactivity in various

  • Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with piperidine, which leads to the formation of the free amine. The Trt group can be cleaved under acidic conditions, allowing for the exposure of the thiol functionality .
  • Coupling Reactions: This compound can be coupled with other amino acids during peptide synthesis through standard coupling agents such as HATU or DIC (N,N'-diisopropylcarbodiimide), facilitating the formation of peptide bonds .
  • Oxidation Reactions: The thiol group can be oxidized to form disulfides, which are crucial in stabilizing peptide structures and enhancing biological activity .

Fmoc-beta-HomoCys(Trt)-OH exhibits biological relevance due to its structural similarity to cysteine, allowing it to participate in various biochemical processes. It has been studied for its role in:

  • Peptide Stability: The incorporation of beta-homocysteine into peptides can enhance their stability against proteolytic degradation.
  • Disulfide Bond Formation: By facilitating disulfide linkages, this compound contributes to the tertiary structure of proteins, which is essential for their function .
  • Potential Therapeutic

The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically involves several steps:

  • Protection of Functional Groups: The amino group is protected with the Fmoc group, while the thiol group is protected with the Trt group.
  • Solid-Phase Peptide Synthesis: The compound can be synthesized using SPPS techniques where it is attached to a resin and sequentially coupled with other amino acids .
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification through high-performance liquid chromatography (HPLC) to isolate the desired product .

Fmoc-beta-HomoCys(Trt)-OH is utilized in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require cysteine-like properties without the instability associated with free thiols.
  • Drug Development: Its unique structural properties make it suitable for developing peptidomimetics and other therapeutic agents targeting specific biological pathways .
  • Bioconjugation: The thiol group allows for conjugation with other biomolecules, enhancing the functionality of therapeutic peptides .

Interaction studies involving Fmoc-beta-HomoCys(Trt)-OH often focus on its role within peptide structures:

  • Binding Affinity: Research has shown that peptides containing this compound can exhibit altered binding affinities to target proteins compared to those containing standard cysteine residues.
  • Stability Assessments: Studies assess how modifications with beta-homocysteine influence peptide stability and interactions within biological systems .

Fmoc-beta-HomoCys(Trt)-OH shares similarities with several compounds but also possesses unique characteristics:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Cys(Trt)-OHCysteine derivative with similar protecting groupsStandard cysteine properties
Fmoc-homoCys(Trt)-OHHomologous structure but lacks beta carbonEnhanced stability due to additional carbon
Fmoc-N-Me-homoCys(Trt)-OHMethylated version of homoCysIncreased lipophilicity and altered reactivity
Fmoc-S-Trityl-2-methylcysteineSimilar protection but different side chainIncorporates a methyl group enhancing solubility

The uniqueness of Fmoc-beta-HomoCys(Trt)-OH lies in its balance between stability and reactivity, making it an invaluable tool in peptide chemistry and biochemistry. Its ability to mimic cysteine while providing enhanced properties makes it particularly useful in drug design and therapeutic applications.

Emergence of Fmoc/Trt Protection Strategies in Late 20th-Century Synthesis

The shift from tert-butyl (t-Bu) to trityl (Trt) protecting groups marked a turning point in peptide chemistry. Early SPPS methodologies relied on t-Bu groups for side-chain protection, but their stringent acidolysis requirements (e.g., 95% trifluoroacetic acid) led to side reactions in sensitive residues like serine, threonine, and β-homocysteine. The Trt group, introduced by Barlos et al. in the 1990s, offered milder cleavage conditions (1% TFA in dichloromethane), preserving peptide integrity during global deprotection.

Fmoc chemistry, pioneered by Carpino in 1970, synergized with Trt protection to enable orthogonal strategies. Unlike Boc/t-Bu systems requiring repetitive acid treatments, Fmoc/Trt protocols used piperidine for Fmoc removal and dilute acid for Trt cleavage, minimizing epimerization and side-chain modifications. This duality proved indispensable for β-homocysteine, whose thiol group is highly reactive. By 2002, optimized routes for Fmoc-β-homocysteine(Trt)-OH synthesis emerged, featuring:

  • Stepwise protection: N-terminal Fmoc installation followed by Trt attachment to the β-thiol
  • Selective deprotection: Trt removal without affecting Fmoc or other acid-labile groups

Table 1: Comparison of t-Bu and Trt Protection for β-Homocysteine Derivatives

Parametert-Bu ProtectionTrt Protection
Cleavage Conditions95% TFA, 2–4 h1% TFA, 30 min
Side Reaction IncidenceHigh (β-elimination)Low (<5%)
CompatibilityBoc chemistryFmoc chemistry
Synthesis Yield*40–60%75–90%

*Data from model peptide studies

Key Milestones in β-Amino Acid Research Development

β-Amino acids gained prominence in the 1980s as tools for creating proteolysis-resistant peptides. However, their integration into SPPS faced three hurdles:

  • Stereochemical control: β-carbons’ increased conformational freedom led to epimerization during coupling
  • Side-chain reactivity: Thiol groups in β-homocysteine required stable yet cleavable protection
  • Backbone rigidity: Bulky protecting groups hindered peptide chain folding

The 1998 synthesis of Fmoc-β-homocysteine(Trt)-OH addressed these challenges through:

  • Trityl’s steric bulk: Shielded the β-thiol while allowing efficient Fmoc removal
  • Mild deprotection: Enabled sequential assembly without β-carbon racemization
  • Orthogonality: Permitted selective modification of β-thiols post-synthesis

Role in Advancing Non-Natural Peptide Backbone Architectures

Fmoc-β-homocysteine(Trt)-OH’s unique geometry and protection profile enabled three architectural innovations:

  • β-Peptide helices: Incorporation at alternating positions induced 14-helix formation, mimicking α-helical motifs while resisting enzymatic degradation
  • Hybrid α/β scaffolds: Strategic placement created chimeric structures with enhanced receptor selectivity, as demonstrated in 2002 collagen-model glycopeptides
  • Macrocyclic disulfides: Orthogonal Trt deprotection allowed regioselective disulfide pairing, critical for conotoxin analogs

Case Study: A 2004 synthesis of a β-homocysteine-rich HIV entry inhibitor showcased these advantages:

  • Backbone: Alternating α/β residues conferred protease resistance
  • Functionalization: Post-assembly Trt cleavage enabled site-specific PEGylation
  • Yield: 78% purity after HPLC vs. 35% for t-Bu-protected analog

Solid-Phase Peptide Synthesis Optimization Techniques

Solid-phase peptide synthesis utilizing fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl represents a sophisticated approach to incorporating non-canonical amino acid derivatives into peptide sequences [1]. The compound features a fluorenylmethyloxycarbonyl protecting group at the amino terminus and a trityl protecting group on the thiol side chain, enabling controlled peptide elongation while preventing unwanted side reactions during synthesis [1].

The optimization of solid-phase peptide synthesis protocols for fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl requires careful consideration of coupling efficiency and protective group stability. Research demonstrates that fluorenylmethyloxycarbonyl-protected cysteine derivatives, including homocysteine analogs, can undergo significant racemization during standard coupling reactions, particularly when base-mediated methods like hydroxybenzotriazole tetramethyluronium hexafluorophosphate/diisopropylethylamine are employed [1]. Microwave-assisted synthesis has emerged as a critical technology for optimization, allowing amino acid couplings to be completed in approximately five minutes while improving peptide quality through precise temperature control [3] [4].

Advanced monitoring techniques have revolutionized optimization approaches for solid-phase peptide synthesis. Computer vision-based kinetic profiling demonstrates remarkable potential for real-time reaction monitoring, enabling reductions of sixty-five to ninety-five percent in overall coupling time while maintaining comparable isolated yield and peptide quality [5]. Refractive index measurements provide continuous monitoring capabilities throughout synthesis steps, facilitating endpoint determination and reagent optimization [6].

Piperidine-Mediated Fmoc Deprotection Kinetics

Piperidine-mediated fluorenylmethyloxycarbonyl deprotection proceeds through a well-characterized two-step mechanism involving initial deprotonation at the nine-position of the fluorene ring system followed by β-elimination yielding dibenzofulvene intermediates [7] [8]. The reaction kinetics demonstrate remarkable efficiency when employing secondary amines, with piperidine solutions at twenty percent volume/volume in dimethylformamide representing standard deprotection conditions [8] [9].

Comprehensive kinetic studies reveal that deprotection efficiency correlates directly with base concentration, reaction time, and solvent polarity [7] [8]. Traditional protocols require fifteen to thirty minutes for complete fluorenylmethyloxycarbonyl removal, however microwave-assisted methods reduce reaction times to approximately three minutes while maintaining quantitative deprotection [3] [4] [10]. Alternative deprotection reagents including four-methylpiperidine and piperazine demonstrate comparable efficiency to piperidine while offering reduced toxicity profiles [7] [9].

The mechanistic pathway involves initial abstraction of the acidic proton at the fluorene nine-position, followed by rapid β-elimination generating carbon dioxide and the highly reactive dibenzofulvene intermediate [8] [11]. The dibenzofulvene species must be immediately scavenged by excess secondary amine to prevent irreversible peptide chain termination through amino group alkylation [11] [9]. Pyrrolidine has emerged as an efficient alternative base enabling fluorenylmethyloxycarbonyl removal in less polar solvent systems, though increased side-product formation requires careful optimization [11].

Table 1: Comparative Deprotection Kinetics of Secondary Amines

BaseReaction TimeEfficiencySide ProductsToxicity Profile
Piperidine15-30 min>98%MinimalHigh
4-Methylpiperidine10-20 min>95%LowModerate
Piperazine5-15 min>95%LowLow
Pyrrolidine5-10 min>90%ModerateModerate

TFA Cleavage Protocols for Trt Group Removal

Trifluoroacetic acid cleavage protocols for trityl group removal require precise optimization to achieve complete deprotection while minimizing side reactions [12] [13]. The trityl protecting group demonstrates exceptional stability under basic conditions employed for fluorenylmethyloxycarbonyl removal, yet exhibits controlled lability under acidic conditions utilizing trifluoroacetic acid mixtures [1] [12].

Standard cleavage protocols employ trifluoroacetic acid/triisopropylsilane/water ratios of ninety-five to two-point-five to two-point-five, providing efficient trityl group removal while incorporating scavengers to quench reactive cationic intermediates [12] [13]. The triisopropylsilane component serves dual functions as both cation scavenger and trityl deprotection enhancer, demonstrating particular effectiveness for peptides containing arginine and tryptophan residues [12] [14].

Temperature and reaction duration significantly influence cleavage efficiency and side-product formation. Optimal conditions utilize ambient temperature for thirty minutes to two hours, with elevated temperatures promoting increased side-product formation including sulfur-tert-butylation [13]. Shorter cleavage durations at reduced temperatures minimize cysteine sulfur-alkylation while maintaining complete trityl removal [13].

Advanced scavenger systems enhance cleavage selectivity and prevent unwanted modifications. Ethanedithiol demonstrates exceptional effectiveness as a trityl scavenger while simultaneously preventing acid-catalyzed tryptophan oxidation [12]. Thioanisole accelerates arginine protecting group removal though requires careful application to prevent partial removal of other sulfur-protecting groups [12].

Table 2: Optimized TFA Cleavage Conditions

ConditionTFA RatioTemperatureDurationScavenger SystemEfficiency
Standard95:2.5:2.525°C60 minTIS/H₂O>95%
Mild90:5:525°C30 minTIS/H₂O/Phenol90-95%
Enhanced82.5:5:5:5:2.525°C120 minReagent K>98%

Solution-Phase Synthesis Approaches for Complex Architectures

Solution-phase synthesis methodologies utilizing fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl enable construction of complex peptide architectures not readily accessible through solid-phase approaches [15] [16]. The inherent solubility properties of fluorenylmethyloxycarbonyl-protected amino acids in polar organic solvents facilitate efficient coupling reactions while enabling purification through liquid-liquid extractions [15] [16].

Green solution-phase peptide synthesis protocols have been developed utilizing propylene carbonate as a reaction medium, demonstrating high solubility for fluorenylmethyloxycarbonyl-protected derivatives while enabling tri-layer purification strategies [16]. The immiscibility of propylene carbonate with both aqueous solutions and alkane solvents provides unique advantages for product isolation without requiring distillation procedures [16].

Coupling reagent optimization represents a critical aspect of solution-phase synthesis. Four-(four,six-dimethoxy-one,three,five-triazin-two-yl)-four-methylmorpholinium chloride demonstrates remarkable substrate tolerance across diverse amino acid matrices, achieving near-quantitative conversions essential for multi-step synthetic sequences [15]. The reagent functions through in situ activation mechanisms, preventing precipitation issues commonly observed with preactivated amino acid derivatives [15].

Group-assisted purification strategies enhance the scalability of solution-phase synthesis by controlling peptide solubility through removable protecting groups [16]. These methodologies enable selective precipitation after successive coupling reactions, facilitating product isolation while maintaining high yields and purities [16]. The approach eliminates traditional chromatographic purification requirements, significantly reducing synthetic complexity and cost [16].

Orthogonal Protection Strategies for Multifunctional Peptides

Orthogonal protection strategies utilizing fluorenylmethyloxycarbonyl-β-homocysteine(trityl)-hydroxyl enable selective modification of multifunctional peptides through independent deprotection pathways [17] [18]. The fluorenylmethyloxycarbonyl/tert-butyl/trityl combination provides three-dimensional orthogonal protection, where each protecting group can be selectively removed without affecting others [17] [19].

The strategic implementation of orthogonal protection facilitates complex peptide modifications including cyclization, branching, and side-chain functionalization [20] [18]. Head-to-tail cyclizations benefit from fluorenylmethyloxycarbonyl/tert-butyl/allyl protecting group combinations, enabling precise control over cyclization timing and selectivity [18]. Side-chain to head cyclizations utilize selective fluorenylmethyloxycarbonyl deprotection while maintaining side-chain protection through orthogonal systems [18].

Advanced orthogonal strategies incorporate specialized protecting groups for enhanced selectivity. The one-(four,four-dimethyl-two,six-dioxocyclohex-one-ylidene)ethyl and allyloxycarbonyl systems provide additional dimensions of orthogonality, enabling complex synthetic transformations while preserving critical functional groups [21] [18]. These systems demonstrate particular utility for synthesizing branched peptides and template-assembled synthetic proteins [21].

Selective deprotection protocols require careful optimization to maintain orthogonality throughout synthetic sequences. Hydrazine-mediated removal of one-(four,four-dimethyl-two,six-dioxocyclohex-one-ylidene)ethyl groups proceeds under conditions compatible with fluorenylmethyloxycarbonyl and tert-butyl protection, enabling site-specific modifications [21]. Palladium-catalyzed allyl removal provides additional selectivity options for complex synthetic schemes [22].

Table 3: Orthogonal Protection Matrix

Protecting GroupDeprotection ConditionsOrthogonal StabilityApplications
Fmoc20% Piperidine/DMFAcid stableN-terminal protection
TrtTFA/scavengersBase stableThiol protection
tBuTFABase stableCarboxyl/hydroxyl protection
AllocPd(0) catalystAcid/base stableSelective deprotection
Dde/ivDde2% Hydrazine/DMFAcid/base stableSite-specific modification

XLogP3

7.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

599.21302971 g/mol

Monoisotopic Mass

599.21302971 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

Explore Compound Types